Cas no 20651-30-3 (5-methyl-2-(methylsulfanyl)pyrimidin-4-ol)

5-Methyl-2-(methylsulfanyl)pyrimidin-4-ol is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methylsulfanyl and hydroxyl substituents, contribute to its reactivity and versatility as an intermediate in synthetic chemistry. The compound’s pyrimidine core is of particular interest for the development of biologically active molecules, such as enzyme inhibitors or antimicrobial agents. Its well-defined molecular structure allows for precise modifications, making it a valuable building block in medicinal chemistry. The product is typically characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
5-methyl-2-(methylsulfanyl)pyrimidin-4-ol structure
20651-30-3 structure
Product Name:5-methyl-2-(methylsulfanyl)pyrimidin-4-ol
CAS No:20651-30-3
MF:C6H8N2OS
MW:156.205519676208
MDL:MFCD00194961
CID:262294
PubChem ID:240575
Update Time:2025-06-08

5-methyl-2-(methylsulfanyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one
    • 4(3H)-Pyrimidinone, 5-methyl-2-(methylthio)-
    • 5-methyl-2-(methylthio)pyrimidin-4-ol
    • 5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
    • 2-(methylthio)-5-methylpyrimidin-4(1H)-one
    • 2-methylthio-5-methyl-4-pyrimidone
    • 4(1H)-Pyrimidinone,5-methyl-2-(methylthio)
    • 5-methyl-2-(methylsulfanyl)pyrimidin-4(3h)-one
    • 5-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
    • TVPRITKRWWSQFW-UHFFFAOYSA-N
    • 4(1H)-Pyrimidinone, 5-methyl-2-(methylthio)-
    • NSC46972
    • 0586AB
    • SY238220
    • 5-Methyl-2-methylthio-4(1H)-pyrimidinone
    • 4-Hydroxy-5-methyl-2-(methylthio)pyri
    • 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol
    • 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine
    • FT-0743499
    • BS-15810
    • AKOS006272738
    • SCHEMBL3577936
    • 20651-30-3
    • AC9786
    • 5-Methyl-2-methylsulfanyl-3H-pyrimidin-4-one
    • NSC-46972
    • CS-0140355
    • F1909-1783
    • SCHEMBL9104605
    • MFCD00194961
    • MFCD12024676
    • DTXSID80286663
    • 4(3H)-Pyrimidinone,5-methyl-2-(methylthio)-
    • SB57253
    • 5-Methyl-2-(methylsulfanyl)-4-pyrimidinol #
    • AKOS022635536
    • 5-METHYL-2-(METHYLSULFANYL)-3H-PYRIMIDIN-4-ONE
    • DA-43305
    • 5-methyl-2-(methylsulfanyl)-1H-pyrimidin-4-one
    • MDL: MFCD00194961
    • Inchi: 1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
    • InChI Key: TVPRITKRWWSQFW-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C)C(N1)=O

Computed Properties

  • Exact Mass: 156.03600
  • Monoisotopic Mass: 156.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.618
  • PSA: 71.05000
  • LogP: 0.80020
  • Vapor Pressure: Not available

5-methyl-2-(methylsulfanyl)pyrimidin-4-ol Security Information

5-methyl-2-(methylsulfanyl)pyrimidin-4-ol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methyl-2-(methylsulfanyl)pyrimidin-4-ol Pricemore >>

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5-methyl-2-(methylsulfanyl)pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
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(CAS:20651-30-3)5-methyl-2-(methylsulfanyl)pyrimidin-4-ol
Order Number:A913163
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):223.0/423.0/1022.0
Email:sales@amadischem.com

Additional information on 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol

Introduction to 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol (CAS No. 20651-30-3)

5-methyl-2-(methylsulfanyl)pyrimidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 20651-30-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule, featuring a pyrimidine core with substituents that include a methyl group at the 5-position and a methylsulfanyl group at the 2-position, has garnered attention due to its versatile structural framework and potential biological activities.

The structural motif of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol positions it as a valuable scaffold for medicinal chemistry investigations. Pyrimidine derivatives are well-documented for their roles in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and modulation of signaling pathways. The presence of the methylsulfanyl (methylthio) group at the 2-position introduces a sulfur atom into the ring system, which can influence electronic properties, hydrogen bonding capabilities, and potential interactions with biological targets.

In recent years, there has been growing interest in pyrimidine-based compounds as pharmacophores due to their broad spectrum of biological activities. For instance, modifications at the 4-position of the pyrimidine ring have been explored in the development of antiviral, anticancer, and antimicrobial agents. The 5-methyl substituent further fine-tunes the electronic environment of the ring, potentially enhancing binding affinity or selectivity for specific targets.

One of the most compelling aspects of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol is its potential as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel derivatives with enhanced pharmacological profiles. For example, studies have demonstrated its utility in generating analogs that exhibit inhibitory activity against enzymes such as thymidylate synthase (TS), a key target in cancer chemotherapy.

The methylsulfanyl group in 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol is particularly noteworthy for its ability to engage in sulfur-heteroatom interactions, which are increasingly recognized as important for drug-receptor binding. These interactions can contribute to improved metabolic stability and reduced toxicity compared to traditional nitrogen-based heterocycles. Additionally, the sulfur atom can serve as a handle for further functionalization via cross-coupling reactions or other synthetic transformations.

Recent advances in computational chemistry have further highlighted the importance of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol as a privileged scaffold. Molecular modeling studies suggest that this compound can adopt multiple conformations that optimize interactions with biological targets. These insights have guided efforts to design derivatives with improved solubility, bioavailability, and target engagement.

In clinical research settings, derivatives of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol have been evaluated for their potential therapeutic applications. Preclinical studies have shown promising results in models of inflammation and metabolic disorders, where pyrimidine-based compounds modulate key signaling pathways. While further research is needed to fully elucidate their mechanisms of action, these findings underscore the compound's significance as a lead structure in drug discovery.

The synthesis of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol itself presents an interesting challenge due to its complex functionalization requirements. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that streamline these processes, making it more feasible to produce this compound on scale for research purposes.

Industrial applications of 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol are also being explored beyond academic research. Pharmaceutical companies are investigating its use as an intermediate in large-scale production runs for active pharmaceutical ingredients (APIs). The compound's stability under various storage conditions and compatibility with standard purification techniques make it an attractive candidate for industrial-scale synthesis.

The future prospects for 5-methyl-2-(methylsulfanyl)pyrimidin-4-ol are bright, particularly as new technologies continue to emerge in drug discovery and molecular engineering. Advances in gene editing tools and personalized medicine may open up additional avenues for utilizing this compound and its derivatives in therapeutic applications. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics could accelerate the identification of novel bioactive molecules based on this scaffold.

In conclusion,5-methyl-2-(methylsulfanyl)pyrimidin-4-ol (CAS No. 20651-30-3) represents a structurally intriguing and biologically relevant compound with significant potential in pharmaceutical research and development. Its unique combination of substituents makes it a valuable tool for medicinal chemists seeking to design novel therapeutics targeting diverse disease pathways.

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Amadis Chemical Company Limited
(CAS:20651-30-3)5-methyl-2-(methylsulfanyl)pyrimidin-4-ol
A913163
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):223.0/423.0/1022.0
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